Methyl 5-beta-cholan-3,7-dione-24-oate

Catalog No.
S1488929
CAS No.
77060-26-5
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-beta-cholan-3,7-dione-24-oate

CAS Number

77060-26-5

Product Name

Methyl 5-beta-cholan-3,7-dione-24-oate

IUPAC Name

(4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

KNVADAPHVNKTEP-AQHAYLOVSA-N

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Synonyms

(5β,7β)-7-Hydroxy-3-oxo-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholanic Acid; 7β-Hydroxy-3-keto-5β-cholanoic Acid; 7β-Hydroxy-3-oxo-5β-chol-24-oic Acid; 7β-Hydroxy-3-oxo-5β-cholan-24-oic Acid; 7β-Hydroxy-3-oxo

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Description

7beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is a bile acid.

Methyl 5-beta-cholan-3,7-dione-24-oate is a bile acid derivative with the molecular formula C25H38O4C_{25}H_{38}O_{4}. It is characterized by the presence of two keto groups at the 3rd and 7th positions on the cholan backbone, which is a common structural feature among bile acids. The compound plays a significant role in cholesterol metabolism and has been studied for its potential therapeutic applications in treating various metabolic disorders.

, including:

  • Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.
  • Reduction: The keto groups can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by halogenating agents or nucleophiles .

Methyl 5-beta-cholan-3,7-dione-24-oate exhibits various biological activities, primarily related to its role as a bile acid derivative. It aids in the emulsification of dietary fats and enhances their absorption in the intestines. Additionally, it interacts with nuclear receptors such as the farnesoid X receptor, which regulates genes involved in lipid metabolism and glucose homeostasis. This interaction suggests potential implications for metabolic diseases, including obesity and diabetes.

The synthesis of methyl 5-beta-cholan-3,7-dione-24-oate typically involves several steps:

  • Starting Material: The synthesis often begins with cholic acid or its derivatives.
  • Oxidation: Key steps include the oxidation of specific hydroxyl groups to keto groups using reagents like potassium permanganate or chromium trioxide.
  • Esterification: The final product is obtained through esterification with methanol to form the methyl ester .

Methyl 5-beta-cholan-3,7-dione-24-oate has several applications:

  • Pharmaceuticals: It is investigated for its potential use in treating cholesterol-related disorders and metabolic syndromes.
  • Biochemical Research: The compound serves as a model for studying bile acid metabolism and its effects on cellular processes.
  • Chemical Intermediates: It is utilized in the synthesis of other complex organic molecules in chemical research and industry.

Methyl 5-beta-cholan-3,7-dione-24-oate shares structural similarities with other bile acid derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-alpha, 7-alpha-diacetoxy-11-oxo-5-beta-cholan-24-oateContains additional acetoxy groupsUsed in specific synthetic pathways
Methyl 3,6-dioxo-5-beta-cholan-24-oateSimilar keto group positioningDifferent functionalization at position 6
Cholic AcidParent compound with multiple hydroxyl groupsPrecursor for many derivatives
Chenodeoxycholic AcidHas a different configuration at position 7Important in cholesterol metabolism

Methyl 5-beta-cholan-3,7-dione-24-oate is unique due to its specific arrangement of keto groups and its potential applications in metabolic disease treatment, distinguishing it from other bile acid derivatives .

Physical Description

Solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

390.27700969 g/mol

Monoisotopic Mass

390.27700969 g/mol

Heavy Atom Count

28

Melting Point

171-173°C

Dates

Modify: 2024-02-18

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